Product packaging for Isoxazole, 5-heptadecyl-3-methyl-(Cat. No.:CAS No. 649721-03-9)

Isoxazole, 5-heptadecyl-3-methyl-

Cat. No.: B12911744
CAS No.: 649721-03-9
M. Wt: 321.5 g/mol
InChI Key: UJNZHXCMYWVDOJ-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Heterocycles in Contemporary Academic Research

Isoxazole and its derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial attention in academic and industrial research. nih.govresearchgate.netrsc.org Their importance stems from their versatile chemical nature, which allows for a wide range of synthetic modifications, and their presence in numerous pharmacologically active compounds. igi-global.comresearchgate.net

The isoxazole ring is an electron-rich aromatic system, a feature that contributes to its diverse reactivity. nih.gov However, the inherent weakness of the nitrogen-oxygen bond makes the ring susceptible to cleavage under certain conditions, a property that chemists can exploit for further synthetic transformations. researchgate.net This unique combination of aromaticity and reactivity allows for the facile introduction of various substituents, leading to a vast library of isoxazole derivatives with tailored properties. researchgate.netrsc.org

In contemporary research, isoxazoles are investigated for a broad spectrum of potential applications, driven by their observed biological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net The ability to modify the substituents at various positions on the isoxazole ring enables researchers to fine-tune the compound's steric and electronic properties, thereby influencing its biological target interactions.

Modern synthetic strategies for isoxazole derivatives are continually evolving, with a focus on efficiency, selectivity, and sustainability. nih.govrsc.org Key methodologies include 1,3-dipolar cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and microwave-assisted synthesis. nih.govigi-global.comijpcbs.com These advanced techniques facilitate the creation of complex and diverse isoxazole-based molecules for further study. researchgate.netrsc.org

Structural Characteristics and Nomenclature of 5-Heptadecyl-3-methylisoxazole

The chemical structure of 5-heptadecyl-3-methylisoxazole is defined by the core isoxazole ring with two specific substituents. The nomenclature itself provides a clear description of this structure:

Isoxazole: This indicates the presence of the five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions (a 1,2-oxazole).

3-methyl: A methyl group (-CH₃) is attached to the 3rd position of the isoxazole ring.

5-heptadecyl: A long-chain alkyl group, specifically a heptadecyl group (-C₁₇H₃₅), is attached to the 5th position of the isoxazole ring.

Property Value
Molecular Formula C₂₁H₃₉NO
IUPAC Name 5-heptadecyl-3-methyl-1,2-oxazole

Research Rationale for Investigating Long-Chain Alkyl Isoxazoles in Academic Contexts

The investigation of isoxazoles bearing long-chain alkyl substituents, such as 5-heptadecyl-3-methylisoxazole, is driven by several key research rationales. The incorporation of a long alkyl chain, often derived from fatty acids, can significantly alter the physicochemical properties of the parent isoxazole molecule. rsc.org

One primary motivation is to enhance the lipophilicity of the compound. This increased affinity for nonpolar environments can be crucial for applications where interaction with lipid bilayers or other hydrophobic regions is desired. In the context of biological studies, this can influence a molecule's ability to cross cell membranes and interact with intracellular targets.

The synthesis of these long-chain derivatives also presents interesting chemical challenges and opportunities. Researchers explore efficient and regioselective methods to attach these lipid-like tails to the isoxazole core, contributing to the broader field of synthetic methodology. rsc.org

Historical Perspective of Isoxazole Research and its Evolution

The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen is credited with first recognizing the cyclic structure of a 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.com The first synthesis of the parent isoxazole ring was achieved by Dunstan and Dymond. ijpcbs.com

A significant leap in the development of isoxazole chemistry occurred between 1930 and 1946 through the work of Quilico and his group. ijpcbs.com Their studies on the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds laid a foundational synthetic route that remains widely used today. ijpcbs.com

Over the decades, research into isoxazoles has evolved from fundamental synthesis and characterization to a more application-driven focus. The discovery of naturally occurring isoxazoles with potent biological activities, such as ibotenic acid and muscimol, spurred interest in their medicinal potential. wikipedia.orgresearchgate.net

The mid-20th century saw the development and commercialization of several isoxazole-containing pharmaceutical drugs, including the antibiotic cycloserine and various sulfa drugs. ijpcbs.com This solidified the importance of the isoxazole scaffold in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39NO B12911744 Isoxazole, 5-heptadecyl-3-methyl- CAS No. 649721-03-9

Properties

CAS No.

649721-03-9

Molecular Formula

C21H39NO

Molecular Weight

321.5 g/mol

IUPAC Name

5-heptadecyl-3-methyl-1,2-oxazole

InChI

InChI=1S/C21H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)22-23-21/h19H,3-18H2,1-2H3

InChI Key

UJNZHXCMYWVDOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC(=NO1)C

Origin of Product

United States

Synthetic Methodologies for 5 Heptadecyl 3 Methylisoxazole and Its Derivatives

Established Synthetic Routes to the Isoxazole (B147169) Core

The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These can be broadly categorized into cycloaddition reactions and condensation/cyclization strategies.

1,3-Dipolar Cycloaddition Approaches with Nitrile Oxides

One of the most powerful and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.netmdpi.com This reaction is highly efficient and often proceeds with a high degree of regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. organic-chemistry.org The general mechanism involves the [3+2] cycloaddition of the nitrile oxide dipole onto the carbon-carbon triple bond of the alkyne. nih.gov

The nitrile oxides themselves are typically generated in situ from the corresponding aldoximes by oxidation with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). researchgate.netnih.gov Alternatively, they can be formed from hydroximoyl chlorides in the presence of a base. organic-chemistry.org The choice of solvent and catalyst can significantly influence the reaction rate and yield. For instance, organo-N-heterocyclic carbene (NHC) catalysis has been shown to facilitate this cycloaddition. rsc.org

A variety of alkynes can be employed in this reaction, allowing for the introduction of diverse substituents at the 5-position of the isoxazole ring. The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex isoxazole derivatives. organic-chemistry.org

Condensation Reactions and Other Cyclization Strategies

Another classical and important approach to isoxazole synthesis is the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govnih.govresearchgate.net This method, often referred to as the Claisen isoxazole synthesis, can lead to the formation of a mixture of regioisomers. nih.gov However, by carefully controlling the reaction conditions, such as pH and solvent, a high degree of regioselectivity can be achieved. nih.govnih.gov For example, acidic conditions often favor the formation of 3,5-disubstituted isoxazoles. nih.gov

The reaction of β-enamino diketones with hydroxylamine hydrochloride has also been developed as a method to control the regiochemical outcome, providing access to various substituted isoxazoles. nih.govrsc.org The use of ionic liquids as a reaction medium has been explored to develop more environmentally friendly synthetic protocols. nih.gov

Other cyclization strategies include the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide and the intramolecular cyclization of propargylamines. organic-chemistry.org Furthermore, the reaction of terminal alkynes with n-BuLi, followed by treatment with aldehydes and then molecular iodine and hydroxylamine, provides a one-pot method for preparing 3,5-disubstituted isoxazoles. nih.gov

Strategies for Introducing the Heptadecyl and Methyl Substituents

To synthesize the target molecule, 5-heptadecyl-3-methylisoxazole, specific strategies are required to introduce the long heptadecyl chain at the C5 position and the methyl group at the C3 position.

Precursor Synthesis and Functionalization with Long-Chain Fatty Acids

The introduction of the long heptadecyl chain is typically achieved by utilizing precursors derived from long-chain fatty acids. nih.govrsc.org One documented synthesis of 5-heptadecyl-3-methylisoxazole involves a multi-step sequence starting from readily available materials. nih.govrsc.org In this approach, the treatment of N-(propan-2-ylidene)propan-2-amine with an excess of lithium diisopropylamide (LDA) generates a lithiated imine anion. This anion then reacts with a fatty ester, such as methyl oleate, which has been deprotonated by a second equivalent of LDA, to yield a keto enamine. This intermediate undergoes rearrangement and is then converted to the corresponding ketoxime derivative by reaction with hydroxylamine hydrochloride. The final step involves heating the ketoxime in concentrated sulfuric acid to afford the desired 5-heptadecyl-3-methylisoxazole. rsc.org

The methyl group at the C3 position is often incorporated from the start of the synthesis by using a methyl-containing precursor. For example, in the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine, a diketone with a terminal methyl group would be chosen. Similarly, in the 1,3-dipolar cycloaddition, a nitrile oxide derived from acetaldehyde (B116499) oxime would introduce the methyl group at the C3 position.

Stereochemical Considerations in Isoxazole Synthesis (if applicable to the specific compound)

For the specific compound 5-heptadecyl-3-methylisoxazole, there are no stereocenters in the molecule itself. Therefore, stereochemical considerations during its synthesis are not applicable. However, it is worth noting that in the synthesis of other isoxazole derivatives, particularly those with chiral substituents or those that form isoxazoline (B3343090) intermediates, stereochemistry can be a critical factor. For instance, the hydroboration-oxidation of 2,3-dihydroisoxazoles can proceed with high stereoselectivity, leading to specific diastereomers of isoxazolidin-4-ols. beilstein-journals.org The relative stereochemistry of substituents on the isoxazole ring can often be controlled by the choice of starting materials and reaction conditions.

Optimization of Reaction Conditions and Yields in Academic Synthesis

In academic research, significant effort is dedicated to optimizing reaction conditions to maximize the yield and purity of the desired product. This involves a systematic investigation of various parameters.

ParameterDescriptionExamples of Optimization
Solvent The medium in which the reaction is carried out.Screening of solvents like ethanol, water, acetonitrile, and DMF to find the optimal medium for solubility and reactivity. researchgate.netfzgxjckxxb.com The use of solvent mixtures, such as DMF/water, has been shown to be effective in certain cases. researchgate.net
Catalyst A substance that increases the rate of a reaction without being consumed.Investigation of various catalysts, including Lewis acids (e.g., AlCl₃), bases (e.g., triethylamine, sodium bicarbonate), and organocatalysts (e.g., hexamine, N-heterocyclic carbenes). rsc.orgfzgxjckxxb.combeilstein-journals.org The catalyst loading is also a critical parameter to optimize. beilstein-journals.org
Temperature The degree of heat present in a substance or object.Reactions are often conducted at various temperatures (room temperature, elevated temperatures, or reflux) to determine the optimal condition for reaction rate and selectivity. researchgate.netscielo.br
Base A substance that can accept protons.Different bases such as sodium bicarbonate, triethylamine, and pyridine (B92270) are tested to find the most effective one for in situ generation of intermediates or to drive the reaction to completion. researchgate.net
Reaction Time The duration of the reaction.Monitoring the reaction progress over time using techniques like TLC to determine the point of maximum product formation and avoid side reactions. fzgxjckxxb.com

Table 1: Key Parameters for Optimization of Isoxazole Synthesis

For example, in the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles, a multi-component reaction was optimized by screening different bases and solvents, with a DMF/water mixture ultimately providing excellent yields. researchgate.net Similarly, the synthesis of 4-arylidene-3-methylisoxazole-5(4H)-one derivatives was optimized by evaluating the catalyst system, solvent, temperature, and reaction time, with the amount of hydroxylamine hydrochloride also influencing the yield. scielo.br The use of microwave irradiation and ultrasound has also been explored to accelerate reactions and improve yields in some isoxazole syntheses. nih.gov

Novel Synthetic Approaches and Catalyst Development for Isoxazole Formation

The field of isoxazole synthesis is continually evolving, with a strong emphasis on the development of novel, more efficient, and environmentally friendly methods. rsc.orgrsc.org These advancements are crucial for the synthesis of complex molecules like 5-heptadecyl-3-methylisoxazole and its derivatives.

A significant trend is the move towards metal-free synthetic routes to address the disadvantages associated with metal catalysts, such as high cost, toxicity, and difficulty in removal from the final product. rsc.orgresearchgate.net One such approach employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method is advantageous as it can proceed efficiently with aldoximes containing unprotected phenolic hydroxyl groups. rsc.org Furthermore, the use of N-chlorosuccinimide in this reaction can lead to the one-pot synthesis of chloro-substituted isoxazoles. rsc.org

Catalyst development is at the forefront of innovation in isoxazole synthesis. researchwithrutgers.comnortheastern.edu Researchers have explored a variety of catalysts to enhance reaction rates and selectivity. For instance, heteropolyacids have been shown to be effective, green, and reusable catalysts for the synthesis of isoxazole derivatives from β-dicarbonyl compounds and hydroxylamine hydrochloride. bohrium.com Transition metal catalysis, particularly with palladium, remains a powerful tool for constructing densely functionalized isoxazoles through cascade cyclization/functionalization of alkynes. bohrium.com Gold catalysts have also been employed in the oxyboration of activated substrates to produce borylated isoxazoles, which are valuable building blocks. organic-chemistry.org

Innovative reaction conditions are also being explored to improve synthetic efficiency. rsc.org Microwave-assisted synthesis has been utilized for the solvent-free preparation of 3,4-disubstituted isoxazole-5(4H)-ones. rsc.org Ultrasound irradiation has emerged as another green technique, facilitating one-pot, three-component condensation reactions to produce 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones in aqueous media, often with reduced reaction times and high yields. preprints.orgsioc-journal.cn

A summary of various catalysts used in isoxazole synthesis is presented below:

Catalyst TypeSpecific Catalyst/PromoterReaction TypeAdvantages
Metal-Free (Base) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Regioselective synthesis from aldoximesMetal-free, tolerates unprotected phenols. rsc.org
Metal-Free (Acid) Citric AcidOne-pot, three-component synthesisGreen catalyst, aqueous media. orientjchem.org
Heteropolyacids H3PW11CuO40Condensation of β-dicarbonylsGreen, reusable, high yields. bohrium.com
Transition Metal Palladium (Pd)Cascade cyclization of alkynesHigh efficiency, good functional group tolerance. bohrium.com
Transition Metal Gold (Au)Oxyboration of activated substratesAccess to borylated isoxazole building blocks. organic-chemistry.org
Phase Transfer p-toluenesulfonamide (TsA)Reaction of propargylic alcoholsMild conditions, high regioselectivity. nih.gov

Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally related analogs of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity and pharmacokinetic properties. dundee.ac.uk For isoxazoles, SAR studies often focus on modifying the substituents at the 3, 4, and 5-positions of the isoxazole ring. nih.gov

One area of focus has been the synthesis of 5-[[4-(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]-3-methylisoxazoles . nih.govacs.org In these studies, analogs with various substituents on the phenyl ring were synthesized and evaluated for their antiviral activity. nih.govacs.org It was found that substituents at the 2-position of the phenyl ring significantly enhanced activity. nih.govacs.org A quantitative SAR study revealed a strong correlation between the mean minimum inhibitory concentration (MIC) and factors such as lipophilicity (log P), inductive effects (σm), and bulk (molecular weight). nih.gov

Another approach involves the synthesis of 3,4-diarylisoxazole analogs of combretastatin (B1194345) A-4, a potent anticancer agent. acs.org By introducing different substituents at the fifth position of the isoxazole ring and bioisosteric groups on one of the aryl rings, researchers have been able to probe the structural requirements for cytotoxicity and tubulin polymerization inhibition. acs.org

The synthesis of isoxazole-5-carboxamides represents another strategy for generating analogs. researchgate.net A one-pot synthesis from 3-methylisoxazole-5-carboxylic acid allows for the introduction of diverse amine or pyrazole (B372694) substituents, creating a library of compounds for biological screening. researchgate.net

The table below summarizes examples of synthesized isoxazole analogs and key SAR findings:

Base StructureModificationsKey SAR Findings
5-[[4-(4,5-dihydro-2-oxazolyl) phenoxy]alkyl]-3-methylisoxazoles Substitution on the phenyl ring.2-position substituents on the phenyl ring enhanced antiviral activity. Activity correlates with lipophilicity, inductive effects, and bulk. nih.govacs.org
3,4-Diarylisoxazoles Varied substituents at the C5-position and on the B-ring.The nature of the substituent at the fifth position of the isoxazole ring influences cytotoxic activity. acs.org
5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles Fluorine or trifluoromethyl group at the fourth position of the phenyl ring.Electron-withdrawing groups at the fourth position of the phenyl ring promote cytotoxicity against various cancer cell lines. nih.gov
Isoxazole-functionalized chromenes Introduction of the isoxazole moiety to the chromene scaffold.Generally showed poor to moderate activity against human cancer cell lines, indicating the importance of the overall molecular architecture. nih.gov

Scalability and Efficiency of Synthetic Methods for Research Applications

For a synthetic method to be truly valuable for research and potential future development, it must be not only effective but also scalable and efficient. acs.org This involves considerations such as reaction time, yield, purity of the product, ease of purification, and the cost and availability of starting materials. acs.orgbohrium.com

The development of one-pot, multi-component reactions is a significant step towards improving efficiency. sioc-journal.cnorientjchem.org These methods, often assisted by ultrasound or microwave irradiation, can dramatically reduce reaction times and simplify work-up procedures. preprints.orgsioc-journal.cn For instance, the ultrasound-assisted synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones was shown to be scalable to the gram scale, highlighting its practical utility. preprints.org

A reported scalable synthesis of a complex isoxazole-containing S1P1 receptor agonist highlights the importance of highly regioselective cycloadditions and chemo-selective reactions . acs.org By developing a process that minimized the formation of isomers, the need for challenging chromatographic separations on a large scale was avoided. acs.org Furthermore, optimizing reaction steps, such as using an improved method for 1,2,4-oxadiazole (B8745197) formation and refining the final deprotection and recrystallization, led to a robust process suitable for preparing multiple batches of the target compound for further studies. acs.org

The use of ultrasonic irradiation in the synthesis of isoxazole-based molecules has been shown to offer several advantages that contribute to scalability and efficiency. preprints.org These include shorter reaction times (often minutes instead of hours), mild reaction conditions (room temperature), and high yields. preprints.org The ability to perform these reactions in environmentally benign solvents like water further enhances their appeal for larger-scale applications. sioc-journal.cnorientjchem.org

Exploration of Biological Activities and Mechanisms of Action in Vitro and Preclinical Research

Investigation of Antimicrobial Activities in Model Systems

The isoxazole (B147169) nucleus is a key feature in many compounds screened for antimicrobial activities. rsc.orgmdpi.com Various derivatives have shown efficacy against a range of bacterial and fungal pathogens, making this a significant area of investigation for new isoxazole-based compounds. researchgate.netbu.edu.eg

Antibacterial Efficacy Against Reference Strains

Specific studies detailing the antibacterial efficacy of 5-heptadecyl-3-methyl-isoxazole against reference bacterial strains have not been identified in the reviewed literature. However, research on other 3-methyl-isoxazole derivatives provides insight into the potential antibacterial action of this class of compounds. For instance, derivatives of 5-amino-3-methyl-isoxazole-4-carbohydrazide have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, although they generally demonstrated weak to moderate effects. researchgate.netresearchgate.net Similarly, other isoxazole compounds have shown activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives (Note: Data is for related compounds, not 5-heptadecyl-3-methyl-isoxazole)

Compound/Derivative ClassTest OrganismActivity/Result
5-amino-3-methyl-isoxazole-4-carbohydrazide DerivativesStaphylococcus aureus (G+), Escherichia coli (G-)Weak to mild antibacterial activity observed. researchgate.netresearchgate.net
Chalcone-derived IsoxazolesStaphylococcus aureus, Bacillus subtilis, Escherichia coliCompounds TPI-2 and TPI-5 found to be the most active antibacterial agents.
5-methyl-3-phenyl-4-isoxazolyl-penicillinStaphylococcusDemonstrated in vitro antibacterial activity. nih.gov
Triazole Conjugated Isoxazole Derivative (Cmpd 37)Staphylococcus aureus, MRSA, Mycobacterium intracellulareShowed activity with IC₅₀ values of 15.53, 14.22, and 47.45 μM, respectively. nih.gov

This table is for illustrative purposes to show the types of antibacterial studies conducted on related isoxazole compounds.

Antifungal Activity Against Pathogenic Fungi

There is no specific published data concerning the antifungal activity of 5-heptadecyl-3-methyl-isoxazole. Nevertheless, the broader family of isoxazole derivatives has been a source of compounds with significant antifungal properties. For example, certain 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives displayed antifungal activity comparable to the standard drug Ketoconazole. researchgate.net Other studies have reported that isoxazoles synthesized from chalcone (B49325) intermediates are effective against pathogenic fungi such as Candida albicans and Aspergillus niger. The synthesis of an isoindole containing a 5-methyl-isoxazole-3-yl moiety also yielded a compound with activity against several fungal species, including Fusarium oxysporum and Trichophyton rubrum. mdpi.com In contrast, one study evaluating a series of isoxazole and triazole derivatives found no antifungal activity among the tested compounds. nih.gov

Table 2: Antifungal Activity of Selected Isoxazole Derivatives (Note: Data is for related compounds, not 5-heptadecyl-3-methyl-isoxazole)

Compound/Derivative ClassTest OrganismActivity/Result
2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide DerivativesCandida albicansActivity of compounds 3a–3f was equal to that of Ketoconazole. researchgate.net
Chalcone-derived IsoxazolesCandida albicans, Aspergillus nigerCompound TPI-14 was found to be the most active antifungal agent.
Isoindole (5-methyl-isoxazole-3-yl) DerivativeChrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrumCompound 4 showed antifungal activity against all four species. mdpi.com
Surfactants from Isoxazole incorporating 1,3,4-ThiadiazoleAspergillus flavus, Candida albicansExhibited moderate antifungal activities. researchgate.netbu.edu.eg

This table is for illustrative purposes to show the types of antifungal studies conducted on related isoxazole compounds.

Antiviral Properties in Cell Culture Models

The potential antiviral properties of 5-heptadecyl-3-methyl-isoxazole have not been reported in the scientific literature. While some isoxazole derivatives have been noted for their antiviral potential, specific studies in cell culture models for this particular compound are lacking. mdpi.com The development of isoxazole-containing compounds for antiviral applications remains an area of interest in medicinal chemistry. nih.gov

Modulation of Enzyme Systems and Protein Interactions

The isoxazole ring contains both nitrogen and oxygen atoms that can act as hydrogen bond acceptors, allowing these molecules to interact with various biological receptors and enzyme systems. chemenu.com This capability is a key reason for the diverse biological activities observed across the isoxazole family of compounds.

Target Identification and Validation in Biochemical Assays

No specific molecular targets have been identified or validated for 5-heptadecyl-3-methyl-isoxazole in biochemical assays. However, research on other isoxazole-containing molecules has identified several important biological targets. A prominent target for many heterocyclic compounds, including isoxazoles, is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. researchgate.netnih.gov Other identified targets for various isoxazole derivatives include peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation, and carbonic anhydrase enzymes. nih.govnih.gov The long fatty acid chain on 5-heptadecyl-3-methyl-isoxazole makes it an interesting candidate for investigation against targets involved in lipid metabolism.

Enzyme Inhibition Kinetics and Specificity Studies (e.g., VEGFR2 inhibition)

Kinetic studies to determine the inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), or activation constant (Kₐ) for 5-heptadecyl-3-methyl-isoxazole against specific enzymes are not available. Such studies are crucial for understanding the potency and mechanism of action of a potential drug candidate. For other isoxazole derivatives, extensive kinetic studies have been performed. For example, various isoxazole-based compounds have been identified as potent inhibitors of VEGFR-2, with some exhibiting IC₅₀ values in the nanomolar range, indicating strong inhibitory potential. researchgate.netnih.gov

Table 3: Enzyme Modulation by Selected Isoxazole Derivatives (Note: Data is for related compounds, not 5-heptadecyl-3-methyl-isoxazole)

Compound/Derivative ClassEnzyme/Receptor TargetKinetic Data
Pyrazole (B372694)/Isoxazole DerivativesVEGFR-2Compound 5 showed an IC₅₀ of 0.044 μM. researchgate.net
Benzoxazole-Based DerivativesVEGFR-2Compound 8d showed an IC₅₀ of 0.0554 μM. nih.gov
3,5-disubstituted Isoxazole Fatty Acid Analogue (ADAM)PPARαShowed dose-dependent activation with an EC₅₀ of 47 µM. nih.gov
N-(5-methyl-isoxazol-3-yl) benzenesulfonamidesCarbonic Anhydrase II (hCA II)Compound 25 exhibited a Kᵢ of 87.8 μM. nih.gov

This table is for illustrative purposes to show the types of enzyme kinetic studies conducted on related isoxazole compounds.

Receptor Binding Affinity and Ligand-Receptor Interactions

Research into the specific receptor binding profile of 5-heptadecyl-3-methyl-isoxazole is not extensively detailed in current literature. However, the broader family of isoxazole derivatives has been demonstrated to interact with a variety of receptors, suggesting potential targets for the 5-heptadecyl-3-methyl variant.

Isoxazole derivatives have shown affinity for several key receptors in the central nervous system and other tissues. For instance, certain derivatives are known to be antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors, which may offer therapeutic potential. acs.org In one study, dinitro-3-hydroxyphenylalanine, an isoxazole-related compound, exhibited an IC₅₀ value of approximately 5 μM for [³H]AMPA binding. acs.org Other research has pointed to the interaction of isoxazole compounds with dopamine (B1211576) D2 and D3 receptors, as well as 5-HT1A serotonin (B10506) receptors. acs.org

Furthermore, some isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, with one compound demonstrating high potency against COX-2 with an IC₅₀ of 13 nM. nih.govnih.gov The structural characteristics of the isoxazole ring, combined with various substitutions, allow for these diverse receptor interactions. The long heptadecyl chain of 5-heptadecyl-3-methyl-isoxazole would significantly increase its lipophilicity, which could influence its binding affinity and selectivity for different receptor types, potentially favoring interactions within lipid-rich environments such as cell membranes.

Isoxazole Derivative ClassReceptor TargetObserved ActivityReference
HydroxyphenylalaninesAMPAAntagonistic activity, with IC₅₀ values as low as 5 μM for some derivatives. acs.org
ArylpiperazinesDopamine D₂, D₃, and 5-HT₁ACharacterized as dopaminergic antagonists or inverse agonists. acs.org
Isoxazole-carboxamidesCOX-1 and COX-2Potent inhibition, with one derivative showing an IC₅₀ of 13 nM for COX-2. nih.govnih.gov

Cellular Effects and Molecular Pathways in Research Models

Cellular Growth Inhibition and Cytotoxicity in Specific Cell Lines (non-human, non-clinical)

For example, isoxazole derivatives of the natural product andrographolide (B1667393) exhibited significant cytotoxicity against HCT15 (colon), HeLa (cervical), and DU145 (prostate) cancer cell lines, with IC₅₀ values below 40 µg/mL. nih.govmdpi.com Similarly, isoxazole derivatives of curcumin (B1669340) have shown more significant cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 3.97 µM) compared to curcumin itself. mdpi.com Another study reported that isoxazole-linked cinnamic acid conjugates displayed good cytotoxicity in HeLa and MDA-MB-231 cells, with IC₅₀ values between 2.3 and 3.3 µM. The presence of the long heptadecyl fatty acid chain in 5-heptadecyl-3-methyl-isoxazole could potentially enhance its ability to penetrate cell membranes, thereby influencing its cytotoxic profile. rsc.org

Isoxazole DerivativeCell LineEffectIC₅₀ ValueReference
Andrographolide derivativesHCT15, HeLa, DU145Cytotoxicity< 40 µg/mL nih.govmdpi.com
Curcumin derivative (Compound 40)MCF-7 (Breast Cancer)Cytotoxicity3.97 µM mdpi.com
Aryl cinnamic acid conjugatesHeLa, MDA-MB-231Cytotoxicity2.3 - 3.3 µM
Spiroazolidine-oxindole derivativeK562 (Leukemia), A549 (Lung), PC-3 (Prostate)Cytotoxicity10.7 µM, 21.5 µM, 13.1 µM, respectively nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Research Models

The anticancer activity of isoxazole derivatives is often linked to their ability to induce programmed cell death (apoptosis) and to modulate the cell cycle in cancer cells.

Several studies have highlighted these mechanisms. For instance, certain isoxazole derivatives have been shown to induce G2/M phase cell cycle arrest and trigger apoptosis. bath.ac.uk In one investigation, isoxazole-linked pyrrolo nih.govoup.combenzodiazepine conjugates caused G0/G1 arrest and an increase in the p53 protein levels. researchgate.net Another study found that α-amino-3-hydroxy-5-methyl-4-isoxazoleproprionic acid (AMPA) could inhibit phencyclidine-induced apoptosis in organotypic neonatal rat brain slices, demonstrating the role of isoxazole-related structures in modulating apoptotic pathways. nih.gov Research on trillium tschonoskii maxim components, which can include isoxazole-like structures, showed a decrease in the pro-apoptotic protein caspase-3 in glutamate-damaged cells. nih.gov

Isoxazole Derivative ClassResearch ModelObserved EffectReference
2-Methoxyestradiol sulphamate derivativesGeneralInduction of G2/M phase cell cycle arrest and apoptosis. bath.ac.uk
Pyrrolo nih.govoup.combenzodiazepine conjugatesCancer cell linesInduction of G0/G1 cell cycle arrest and enhancement of p53 protein levels. researchgate.net
α-amino-3-hydroxy-5-methyl-4-isoxazoleproprionic acid (AMPA)Organotypic neonatal rat brain slicesInhibition of phencyclidine-induced apoptosis. nih.gov

Regulation of Gene Expression and Protein Synthesis in Cell-Based Assays

The biological effects of isoxazole derivatives are also mediated through the regulation of gene and protein expression.

A study on 5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX) in human Caco-2 cells revealed modulation of genes involved in inflammation. nih.gov HIX led to the up-regulation of CX3CL1 and IL-17F, and the down-regulation of IL-10 and TLR4. nih.gov In a mouse model of amyotrophic lateral sclerosis, a distinct gene expression profile was identified early in development, with significant changes in genes associated with α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor signaling and RNA processing. nih.gov Furthermore, some isoxazole derivatives have been shown to affect protein synthesis, with their effects being preventable by transcription inhibitors like actinomycin (B1170597) D, indicating a dependence on RNA synthesis. nih.gov

Isoxazole DerivativeResearch ModelAffected Genes/ProteinsObserved RegulationReference
5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX)Human Caco-2 cellsCX3CL1, IL-17FUp-regulation nih.gov
5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX)Human Caco-2 cellsIL-10, TLR4Down-regulation nih.gov
General Isoxazole DerivativesMouse model of ALSAMPA receptor and RNA processing genesDysregulation nih.gov
Terfenadine (related studies)Rat cerebellar neuronsRNA synthesis-dependent processesPotentiation of AMPA receptor-mediated toxicity nih.gov

Antioxidant Activity Studies in Chemical and Biological Systems

The antioxidant potential of isoxazole derivatives has been a subject of considerable investigation. Various studies have demonstrated their ability to scavenge free radicals and act as effective antioxidants in both chemical and biological systems.

Several isoxazole derivatives have been synthesized and evaluated for their antioxidant properties using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric reducing antioxidant capacity) assays. tubitak.gov.tr For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated high antioxidant potency in the DPPH assay, with IC₅₀ values significantly lower than the standard antioxidant Trolox. researchgate.netnih.gov One study reported an IC₅₀ value of 0.45 µg/ml for a potent derivative. researchgate.netnih.gov Another investigation into 3-methyl-4-nitro-5-(substituted styryl) isoxazoles found that compounds with sterically hindered phenolic groups exhibited good antioxidant properties. rjpbcs.com

Of particular relevance to 5-heptadecyl-3-methyl-isoxazole is a study on a lipophilic derivative of edaravone, a known radical scavenger, which was modified with a C-18 hydrocarbon chain. nih.gov This modification, which is structurally analogous to the heptadecyl chain, was designed to enhance interaction with cell membranes. The study found that the lipophilic derivative had a high affinity for lipid membranes and increased the antioxidant efficacy of the parent compound under stress conditions. nih.gov This suggests that the long alkyl chain in 5-heptadecyl-3-methyl-isoxazole could confer similar lipophilic and potentially enhanced antioxidant properties.

Isoxazole Derivative/Related CompoundAssayResultReference
Fluorophenyl-isoxazole-carboxamidesDPPHHigh antioxidant potency (e.g., IC₅₀ = 0.45 µg/ml). researchgate.netnih.gov
3-methyl-4-nitro-5-(substituted styryl) isoxazolesGeneral antioxidant assaysGood antioxidant properties, especially with sterically hindered phenolic groups. rjpbcs.com
C18-edaravone (lipophilic derivative)DPPH, lipid peroxidationHigh affinity for lipid membranes and increased antioxidant efficacy. nih.gov
Chalcone and dihydropyrazole derivatives with isoxazole ringDPPHSignificant antioxidant activity, with some compounds showing IC₅₀ of 5 µg/mL. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

There are no published studies detailing the quantum chemical calculations or electronic structure analysis of Isoxazole (B147169), 5-heptadecyl-3-methyl-.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for Isoxazole, 5-heptadecyl-3-methyl- have been reported in the available scientific literature. Such calculations would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties, but this information is not available for this specific compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for Isoxazole, 5-heptadecyl-3-methyl-, has not been documented. This type of analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule, but the data is absent for this compound.

Molecular Docking Studies for Target Elucidation

There is no information available regarding molecular docking studies performed with Isoxazole, 5-heptadecyl-3-methyl-. Consequently, potential biological targets and the binding interactions of this compound remain unelucidated through computational methods.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

No molecular dynamics simulations of Isoxazole, 5-heptadecyl-3-methyl- in complex with any biomolecule have been reported. Such simulations would be instrumental in assessing the stability of potential ligand-protein interactions and providing a dynamic understanding of the binding mode, but this research has not been conducted or published for this specific isoxazole derivative.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that include Isoxazole, 5-heptadecyl-3-methyl- did not yield any results. Therefore, there are no predictive models available that correlate the structural features of this compound with its biological activity or physicochemical properties.

Prediction of In Silico ADME Properties for Research Optimization

There are no published in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for Isoxazole, 5-heptadecyl-3-methyl-. Such studies are vital in early-stage drug discovery to assess the pharmacokinetic profile of a compound, but this information is not available for the specified molecule.

Conformational Analysis and Molecular Geometry

Computational and theoretical investigations into the conformational analysis and molecular geometry of "Isoxazole, 5-heptadecyl-3-methyl-" provide crucial insights into its three-dimensional structure and flexibility. While specific computational studies focusing exclusively on this exact molecule are not extensively available in the public domain, a comprehensive understanding can be constructed by examining the molecular geometry of the core isoxazole ring system from related compounds and the conformational behavior of the long heptadecyl alkyl chain.

The molecular structure of isoxazole and its derivatives is characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions. researchgate.net This arrangement of heteroatoms and double bonds within the ring dictates a specific and relatively rigid geometry for the isoxazole core. researchgate.net

Research Findings

Detailed research into the geometry of 3,5-disubstituted isoxazoles through methods like X-ray crystallography and computational modeling, such as Density Functional Theory (DFT) calculations, has established the foundational geometric parameters of the isoxazole ring. researchgate.netresearchgate.net These studies provide a reliable basis for understanding the core structure of "Isoxazole, 5-heptadecyl-3-methyl-".

The long heptadecyl chain's conformation is governed by torsional or dihedral angles between successive carbon atoms. In the absence of significant steric hindrance or specific solvent effects, long alkyl chains tend to adopt a low-energy, extended (all-trans) conformation to minimize repulsive van der Waals interactions between adjacent methylene (B1212753) units. However, rotations around the C-C bonds can lead to various gauche conformations, resulting in a more compact and folded structure. Molecular dynamics simulations on long-chain alkyl compounds, such as those in surfactants and polymers, have shown that these chains are highly dynamic, constantly transitioning between different conformational states. nih.govmdpi.com The presence of the isoxazole ring at one end of the heptadecyl chain will anchor it, but the majority of the chain is expected to exhibit significant conformational flexibility.

Data Tables

Given the absence of specific published computational data for "Isoxazole, 5-heptadecyl-3-methyl-", the following tables present representative geometric data for the 3,5-disubstituted isoxazole core based on computational studies of analogous structures and typical bond parameters for an alkyl chain.

Table 1: Representative Geometric Parameters of a 3,5-Disubstituted Isoxazole Ring

ParameterBond/AngleTypical Value
Bond Lengths (Å)
O1-N2~ 1.42 Å
N2-C3~ 1.31 Å
C3-C4~ 1.42 Å
C4-C5~ 1.35 Å
C5-O1~ 1.35 Å
C3-C(methyl)~ 1.50 Å
C5-C(alkyl)~ 1.51 Å
Bond Angles (°)
C5-O1-N2~ 105°
O1-N2-C3~ 111°
N2-C3-C4~ 110°
C3-C4-C5~ 106°
C4-C5-O1~ 108°

Note: These values are approximations based on computational data for similar isoxazole structures and can vary depending on the specific substituents and the computational method used.

Table 2: Conformational Parameters of the Heptadecyl Chain

ParameterDescriptionExpected Behavior
Dihedral Angles Rotation around C-C bondsCan adopt trans (~180°) or gauche (+/- 60°) conformations. The all-trans state is generally the lowest in energy for an isolated chain.
Conformational Energy Energy difference between conformersThe energy barrier for rotation between trans and gauche conformers is relatively low, allowing for rapid interconversion at room temperature.
Overall Shape End-to-end distance of the chainVaries from fully extended to more compact, folded structures depending on the sequence of dihedral angles.

The molecular geometry of "Isoxazole, 5-heptadecyl-3-methyl-" is thus best described as a rigid, planar heterocyclic head group attached to a long, flexible hydrocarbon tail. The specific conformation adopted by the molecule at any given time will be a result of a complex interplay of electronic effects within the isoxazole ring, steric interactions, and the inherent flexibility of the heptadecyl chain, all of which can be influenced by the surrounding environment (e.g., solvent, crystal packing).

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 5-heptadecyl-3-methylisoxazole. researchgate.net By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can piece together its chemical framework. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The spectrum would be expected to show distinct signals for the methyl group attached to the isoxazole (B147169) ring, the protons on the isoxazole ring itself, and the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups of the long heptadecyl chain. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. organicchemistrydata.orgmsu.edu For instance, the methyl group protons on the isoxazole ring would likely appear at a different chemical shift compared to the terminal methyl group of the heptadecyl chain. Furthermore, the splitting of signals (multiplicity) provides information about neighboring protons, helping to establish the connectivity of the carbon skeleton. organicchemistrydata.org

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. researchgate.net Each unique carbon atom in 5-heptadecyl-3-methylisoxazole will produce a distinct signal. msu.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often results in a less crowded and more easily interpretable spectrum. researchgate.net The spectrum would show characteristic signals for the carbons of the isoxazole ring, the methyl group carbon, and the various carbons of the heptadecyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-heptadecyl-3-methylisoxazole

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Isoxazole Ring-CH~6.0-6.5~100-110
Isoxazole Ring-C-~150-160 (C=N)
Isoxazole Ring-C-~165-175 (C-O)
3-Methyl (CH₃)~2.2-2.5~10-15
α-CH₂ (of heptadecyl)~2.6-2.8~25-30
(CH₂)₁₅ (of heptadecyl)~1.2-1.4~22-32
Terminal CH₃ (of heptadecyl)~0.8-0.9~14

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of 5-heptadecyl-3-methylisoxazole by analyzing its fragmentation pattern. uvic.ca Electrospray ionization (ESI) is a soft ionization technique commonly employed in MS that allows the molecule to be ionized with minimal fragmentation, enabling the accurate determination of its molecular weight from the mass-to-charge ratio (m/z) of the molecular ion. nih.govuni-saarland.de

In a typical ESI-MS experiment, a solution of the compound is sprayed into the mass spectrometer, where it forms charged droplets. As the solvent evaporates, charged molecules are released into the gas phase and directed into the mass analyzer. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ of 5-heptadecyl-3-methylisoxazole.

By inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), researchers can obtain structural information. nih.govresearchgate.net The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule. For 5-heptadecyl-3-methylisoxazole, characteristic fragments would likely arise from the cleavage of the heptadecyl chain and the opening of the isoxazole ring. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 5-heptadecyl-3-methylisoxazole. The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. researchgate.net Different functional groups absorb IR radiation at characteristic frequencies, which are reported in wavenumbers (cm⁻¹). youtube.com

The IR spectrum of 5-heptadecyl-3-methylisoxazole would exhibit several key absorption bands. The C-H stretching vibrations of the long alkyl (heptadecyl) chain would appear as strong bands in the region of 2850-2960 cm⁻¹. The C=N stretching vibration of the isoxazole ring would likely be observed in the 1620-1680 cm⁻¹ region. The C=C stretching of the isoxazole ring would also have a characteristic absorption. Additionally, C-O stretching vibrations associated with the isoxazole ring would be expected. globalresearchonline.net The absence of certain peaks, such as a broad O-H stretch around 3200-3600 cm⁻¹, would confirm the absence of hydroxyl groups. researchgate.net

Table 2: Characteristic IR Absorption Bands for 5-heptadecyl-3-methylisoxazole

Functional Group Characteristic Absorption Range (cm⁻¹)
C-H stretch (alkane)2850 - 2960
C=N stretch (isoxazole)1620 - 1680
C=C stretch (isoxazole)1500 - 1600
C-O stretch (isoxazole)1000 - 1300

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. libretexts.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of all the atoms in the crystal lattice can be determined with high accuracy. mdpi.com

For a molecule like 5-heptadecyl-3-methylisoxazole, X-ray crystallography would reveal the planar structure of the isoxazole ring and the likely extended, zig-zag conformation of the long heptadecyl chain in the solid state. It would also provide detailed information about how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatographic techniques are essential for assessing the purity of 5-heptadecyl-3-methylisoxazole samples and for separating it from reaction mixtures or natural extracts in a research context. nih.gov High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly used methods. ijnrd.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. unige.ch A solution of the sample is pumped through a column packed with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. ijrpc.com For 5-heptadecyl-3-methylisoxazole, a reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would likely be effective. The purity of the sample can be determined by the presence of a single, sharp peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction or for preliminary purity checks. rsc.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a solvent (mobile phase). As the solvent moves up the plate, it carries the sample components with it at different rates, leading to their separation. The position of the spot corresponding to 5-heptadecyl-3-methylisoxazole can be visualized, often under UV light.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For 5-heptadecyl-3-methylisoxazole (C₂₁H₃₉NO), elemental analysis would be used to experimentally verify its chemical formula.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should closely match the theoretically calculated values based on its molecular formula. This provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of 5-heptadecyl-3-methylisoxazole (C₂₁H₃₉NO)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.0121252.2178.43
Hydrogen (H)1.013939.3912.26
Nitrogen (N)14.01114.014.36
Oxygen (O)16.00116.004.98
Total 321.61 100.00

Role As a Research Tool and in Materials Science Applications

Development as Chemical Probes for Biological Pathway Illumination

Chemical probes are small molecules that selectively interact with a specific biological target, enabling the study of protein function and the validation of new drug targets. nih.govchemicalprobes.orgnih.gov The development of 5-heptadecyl-3-methylisoxazole and related long-chain isoxazoles as chemical probes offers a promising avenue for elucidating complex biological pathways. nih.gov The isoxazole (B147169) moiety can be tailored for specific interactions, while the heptadecyl chain can influence membrane permeability and localization. These probes can be particularly useful in chemoproteomics, a powerful strategy in target deconvolution that often utilizes mass spectrometry to identify the protein targets of small molecules. nih.gov

Application in In Vitro Assay Development and High-Throughput Screening

In vitro assays are fundamental tools in drug discovery and biomedical research, allowing for the rapid screening of large compound libraries. kosheeka.comdanaher.com The development of robust and reproducible assays is critical for identifying "hits"—compounds that exhibit the desired activity. scribd.com High-throughput screening (HTS) campaigns, which can test thousands of compounds, rely on well-designed assays to identify potential drug candidates or tool compounds for further investigation. icr.ac.uknih.gov While specific HTS campaigns involving 5-heptadecyl-3-methylisoxazole are not extensively documented in publicly available literature, isoxazole derivatives are frequently evaluated in such screenings for various biological targets, including kinases and receptors. icr.ac.ukscience.gov The physicochemical properties of 5-heptadecyl-3-methylisoxazole make it a candidate for inclusion in compound libraries for screening purposes.

Assay Development Considerations Description
Target Relevance The assay should accurately measure the intended biological target or pathway.
Robustness & Reproducibility The assay must be resilient to minor variations and yield consistent results. kosheeka.com
Sensitivity & Specificity The assay needs to be sensitive enough to detect the molecule of interest and specific to avoid false positives. kosheeka.com
Dynamic Range The assay's response should be proportional to the analyte concentration over a defined range. kosheeka.com
Feasibility & Cost Practical considerations, including cost and amenability to automation, are crucial for HTS. scribd.com

Self-Assembly Properties and Supramolecular Chemistry Due to Long Alkyl Chain

The presence of the long heptadecyl chain in 5-heptadecyl-3-methylisoxazole is a key driver of its self-assembly behavior. This amphiphilic nature, with a polar isoxazole head and a nonpolar alkyl tail, facilitates the formation of ordered supramolecular structures. aps.orgbeilstein-journals.org In suitable solvents or at interfaces, these molecules can spontaneously organize into larger architectures such as micelles, vesicles, or monolayers. tue.nl This behavior is a cornerstone of supramolecular chemistry, which explores the non-covalent interactions that govern these assemblies. rsc.org The study of such systems provides insights into fundamental molecular recognition processes and can lead to the development of novel materials with tailored properties. frontiersin.org The interplay of hydrophobic forces, van der Waals interactions, and potential dipole-dipole interactions of the isoxazole rings dictates the final supramolecular structure. frontiersin.org

Use as Intermediates in the Synthesis of Complex Molecules

Isoxazole derivatives, including those with long alkyl chains, serve as versatile intermediates in organic synthesis. rsc.orgresearchgate.net The isoxazole ring can be chemically modified in various ways, and the heptadecyl group can be carried through synthetic sequences to introduce a lipophilic tail into a target molecule. For example, 5-methylisoxazole-3-carboxylic acid is a reactant for preparing aminopyrazole amide derivatives that act as Raf kinase inhibitors. sigmaaldrich.com The synthesis of complex molecules often involves a series of reactions where intermediates like 5-heptadecyl-3-methylisoxazole can be crucial building blocks. lkouniv.ac.injustia.com The ability to construct such molecules is fundamental to the development of new pharmaceuticals, agrochemicals, and materials. inter-chem.pl A review of fatty acid-tethered heterocyclic compounds highlights the synthesis of 5-heptadecyl-3-methylisoxazole as a notable example in this field. rsc.orgresearchgate.net

Biosynthesis and Natural Product Aspects

Identification in Natural Extracts and Organisms

Direct reports of the natural occurrence of 5-heptadecyl-3-methylisoxazole are not prominent in scientific literature. However, the presence of structurally similar long-chain alkyl-substituted aromatic compounds in various organisms suggests the potential for its existence in nature.

Long-chain alkylresorcinols, such as 5-heptadecylresorcinol, are well-documented natural products. nih.gov These compounds, characterized by a lengthy alkyl chain attached to a phenolic ring, have been identified in organisms like Hordeum vulgare (barley) and Secale cereale (rye), as well as in wheat bran. nih.gov The structural parallel lies in the long, unbranched C17 alkyl group (heptadecyl), which is a defining feature of the isoxazole (B147169) .

Additionally, simpler isoxazole derivatives have been identified as metabolites. For instance, 3-amino-5-methylisoxazole (B124983) is a known metabolite of the antibiotic sulfamethoxazole (B1682508). acs.org While this compound lacks the long alkyl chain, its occurrence demonstrates that the isoxazole ring is a structural motif that can be processed by biological systems. The identification of microorganisms often involves advanced techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-Time-of-Flight (TOF) mass spectrometry and Liquid Chromatography-Mass Spectrometry (LC-MS), which are capable of detecting a wide array of metabolites. nih.gov

Table 1: Examples of Structurally Related Natural Compounds

Compound NameNatural Source(s)Structural Similarity to 5-heptadecyl-3-methylisoxazole
5-HeptadecylresorcinolWheat bran, Hordeum vulgare, Secale cereale nih.govPresence of a C17 heptadecyl chain
3-Amino-5-methylisoxazoleMetabolite of sulfamethoxazole acs.orgPresence of a 3-methylisoxazole (B1582632) core

Proposed Biosynthetic Pathways of Related Long-Chain Isoxazoles

The biosynthesis of the isoxazole ring in nature is an area of ongoing research. For isoxazolin-5-one (B1206914) derivatives found in plants, proposed biosynthetic pathways often start from common amino acid precursors. researchgate.net These pathways involve a series of enzymatic transformations to construct the heterocyclic ring.

While a specific pathway for 5-heptadecyl-3-methylisoxazole is not established, a hypothetical pathway can be proposed based on known biosynthetic principles. The formation of the isoxazole ring could proceed via the reaction of hydroxylamine (B1172632) with a β-dicarbonyl compound. youtube.com In this case, the precursor would be a long-chain β-diketone, namely 2,4-eicosanedione. The heptadecyl group would already be present in this precursor.

The general steps for the biosynthesis of the isoxazole ring are thought to involve:

Formation of a Hydroxylamine Derivative: This could be derived from an amino acid like aspartic acid or glutamic acid.

Synthesis of the β-Dicarbonyl Precursor: The long-chain alkyl component would likely be assembled through fatty acid synthesis pathways, generating the heptadecyl chain which is then incorporated into a diketone structure.

Cyclization: The hydroxylamine derivative would then react with the β-diketone precursor. An initial condensation reaction would form an imine, followed by an intramolecular attack of the hydroxyl group onto the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

This proposed pathway merges the well-established principles of fatty acid biosynthesis with the known chemical synthesis of isoxazoles from β-dicarbonyls and hydroxylamine.

Chemoenzymatic Synthesis Approaches for Analogues

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex molecules like isoxazole analogues with high selectivity and efficiency. acs.orgmdpi.com Enzymes, particularly lipases, are often employed for their ability to catalyze reactions with high enantioselectivity. mdpi.com

The synthesis of isoxazole analogues can be approached through several chemoenzymatic strategies:

Enzymatic Resolution: A racemic mixture of a key intermediate, for example, an alcohol containing the isoxazole moiety, can be resolved using a lipase (B570770). This enzyme will selectively acylate one enantiomer, allowing for the separation of the two. acs.org

Enzyme-Catalyzed Cyclization: While less common for isoxazoles, enzymatic catalysis of the key ring-forming cycloaddition reaction is a potential avenue.

Modification of Pre-formed Isoxazoles: Enzymes can be used to modify the side chains of a pre-synthesized isoxazole core. For instance, a lipase could be used to esterify a hydroxyl group on the alkyl chain of an isoxazole analogue.

A chemoenzymatic approach to analogues of 5-heptadecyl-3-methylisoxazole could involve the chemical synthesis of a racemic intermediate containing the isoxazole ring and a functionalized side chain. This intermediate could then be subjected to enzymatic resolution to obtain enantiomerically pure products. nih.govucalgary.ca For example, a versatile chemoenzymatic synthesis was developed to create potent analogues of cryptophycin, which included isoxazole-containing structures. nih.gov This highlights the utility of enzymes in generating diverse analogues for biological evaluation.

Table 2: Key Enzymes and Reactions in Chemoenzymatic Synthesis of Heterocycles

Enzyme ClassTypical ReactionRelevance to Isoxazole Analogue Synthesis
LipasesKinetic resolution of alcohols and amines via acylation mdpi.comProduction of enantiomerically pure isoxazole analogues with chiral centers. acs.org
AcyltransferasesTransfer of acyl groupsCan be used for selective modification of functional groups on the isoxazole side chain.
DehydrogenasesOxidation/reduction of alcohols and ketonesIntroduction or modification of functional groups in the precursors or final products.

The development of novel isoxazole derivatives through these methods is an active area of research, with applications in drug discovery and materials science. nih.govacs.orgrsc.orgnih.govsciensage.infomdpi.comnih.govnih.govorganic-chemistry.org

Challenges, Limitations, and Future Research Directions

Synthetic Challenges for Analogue Development and Scalability

The synthesis of Isoxazole (B147169), 5-heptadecyl-3-methyl- and its analogues presents a series of challenges, particularly concerning the development of diverse derivatives and the scalability of production for potential applications.

The introduction of the long heptadecyl chain also poses specific synthetic difficulties. The starting materials, often derived from fatty acids, can have variable purity and may require additional purification steps. Furthermore, the lipophilic nature of the long alkyl chain can affect the solubility of intermediates and the final compound in common reaction solvents, necessitating the use of specialized solvent systems or techniques.

Scalability is another significant concern. Laboratory-scale syntheses, while effective for initial studies, often employ reagents and conditions that are not amenable to large-scale production. For example, methods utilizing highly reactive or hazardous reagents may not be safe or cost-effective for industrial applications. The use of volatile precursors, such as propyne (B1212725) for the synthesis of 5-methylisoxazoles, presents safety and handling challenges that hinder scalability. mdpi.com To address these issues, researchers are exploring more sustainable and scalable synthetic routes. The use of deep eutectic solvents (DESs) as green and recyclable reaction media has shown promise for the one-pot synthesis of 3,5-disubstituted isoxazoles, offering advantages in terms of yield and environmental impact. researchgate.net Additionally, the adoption of flow chemistry techniques is being investigated to overcome the limitations of batch processing, allowing for better control over reaction parameters and potentially safer and more efficient large-scale synthesis of isoxazole derivatives. smolecule.com

Table 1: Synthetic Methodologies for Isoxazole Derivatives and Associated Challenges

Synthetic ApproachDescriptionChallenges and LimitationsPotential Solutions
Cycloaddition Reactions 1,3-dipolar cycloaddition of nitrile oxides with alkynes.Regioselectivity issues, harsh reaction conditions.Use of catalysts, optimization of reaction parameters.
Condensation Reactions Reaction of β-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632).Formation of isomeric byproducts, purification difficulties.Precise control of pH and temperature. organic-chemistry.org
Use of Volatile Precursors Employing compounds like propyne for introducing methyl groups.Safety hazards, difficulties in handling and scalability. mdpi.comDevelopment of stable synthetic equivalents. mdpi.com
Batch Processing Traditional laboratory-scale synthesis in flasks.Limited scalability, potential for thermal runaway.Transition to continuous flow chemistry. smolecule.com
Use of Organic Solvents Reliance on volatile and often toxic organic solvents.Environmental concerns, cost of disposal.Application of green solvents like deep eutectic solvents. researchgate.net

Elucidating Complex Biological Mechanisms at the Molecular Level

A significant challenge in the study of Isoxazole, 5-heptadecyl-3-methyl- is the precise elucidation of its biological mechanisms of action at the molecular level. While the isoxazole scaffold is known to be a pharmacophore in various bioactive molecules, the specific role of the long heptadecyl chain in concert with the isoxazole ring is not yet fully understood.

Initial research on structurally related fatty acid-isoxazole analogues has provided some intriguing clues. For example, a novel 3,5-disubstituted isoxazole analogue, 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid (termed ADAM), has been identified as a selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα). uit.no Molecular modeling studies suggest that the carboxyl group of this analogue docks into the ligand-binding domain of PPARα, interacting with key amino acid residues. uit.no Given the structural similarity, it is plausible that Isoxazole, 5-heptadecyl-3-methyl- may also interact with nuclear receptors like PPARs, which are critical regulators of lipid metabolism and inflammation. However, without a terminal carboxyl group, its binding mode and functional effects would likely differ.

Another potential mechanism of action could involve the inhibition of enzymes involved in fatty acid metabolism. For instance, some isoxazole derivatives have been shown to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. researchgate.net The long alkyl chain of Isoxazole, 5-heptadecyl-3-methyl- could facilitate its entry into the active site of such enzymes, where the isoxazole ring could then interact with key residues. Furthermore, studies on other fatty acid analogues have shown that they can disrupt the biosynthesis of mycolic acids, essential components of the cell wall in mycobacteria. nih.gov This suggests that Isoxazole, 5-heptadecyl-3-methyl- could have antimicrobial activity through a similar mechanism.

Future research must employ a combination of experimental and computational approaches to unravel these complex mechanisms. Techniques such as affinity chromatography, surface plasmon resonance, and isothermal titration calorimetry can be used to identify and characterize direct binding partners. X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein would provide invaluable atomic-level insights into the binding mode.

Expanding the Scope of Research Applications Beyond Current Discoveries

The current understanding of the research applications for Isoxazole, 5-heptadecyl-3-methyl- is largely based on the known biological activities of the broader isoxazole class of compounds, which includes antimicrobial, anti-inflammatory, and anticancer properties. However, the unique structure of this specific molecule suggests the potential for a wider range of applications that are yet to be explored.

The demonstrated PPARα agonism of a closely related fatty acid-isoxazole analogue opens up avenues for research into metabolic disorders. uit.no PPARα is a key regulator of lipid metabolism, and its activation can lead to a reduction in plasma triglycerides. Therefore, Isoxazole, 5-heptadecyl-3-methyl- and its derivatives could be investigated as potential therapeutic agents for dyslipidemia and related cardiovascular diseases.

The long heptadecyl chain also suggests potential applications in areas where lipophilicity is advantageous. For instance, this compound could be explored as a component of drug delivery systems, where its fatty acid-like tail could facilitate the encapsulation or transport of other therapeutic agents. It might also have applications in materials science, potentially acting as a building block for novel liquid crystals or other functional materials, as has been observed with other long-chain alkylated isoxazoles. researchgate.net

Furthermore, the isoxazole ring itself can serve as a versatile chemical handle for further functionalization. This opens the door to the creation of a diverse library of analogues with tailored properties. For example, the isoxazole core has been developed as a native photo-cross-linker for photoaffinity labeling in chemoproteomics studies. mdpi.com This suggests that Isoxazole, 5-heptadecyl-3-methyl- could be modified to create chemical probes for identifying its direct cellular targets, a crucial step in drug discovery.

Future research should systematically explore these and other potential applications. This will involve screening the compound against a wide range of biological targets and in various disease models, as well as exploring its physicochemical properties for non-biological applications.

Methodological Advancements in Characterization and Computational Modeling

Advancements in analytical and computational techniques are crucial for overcoming the challenges associated with the study of complex molecules like Isoxazole, 5-heptadecyl-3-methyl-.

Characterization: The structural elucidation of this compound and its analogues relies heavily on sophisticated spectroscopic methods. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for unambiguously assigning the proton and carbon signals, especially for the complex spin systems within the molecule. These techniques are also critical for determining the regiochemistry of synthesized isoxazole derivatives. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and for fragmentation studies to further support structural assignments. For characterizing its physical properties, techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) are used to investigate potential liquid crystalline behavior. researchgate.net

Computational Modeling: Computational methods are playing an increasingly important role in predicting the properties and biological activities of isoxazole derivatives.

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a target protein. For example, docking studies have been used to understand how isoxazole analogues interact with PPARs and acetyl-CoA carboxylase. uit.noresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding mode predicted by docking.

Future methodological advancements will likely involve the development of more accurate and efficient computational algorithms and the integration of artificial intelligence and machine learning to accelerate the discovery and optimization of novel isoxazole-based compounds.

Table 2: Advanced Methodologies for the Study of Isoxazole, 5-heptadecyl-3-methyl-

MethodologyApplicationInsights Gained
Advanced NMR (2D-NMR) Structural elucidation of synthetic products.Unambiguous assignment of atoms and confirmation of regiochemistry.
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular formula and fragmentation analysis.Precise mass determination and structural information.
Molecular Docking Prediction of binding modes with biological targets.Understanding of key interactions between the compound and its receptor. uit.noresearchgate.net
3D-QSAR (CoMFA/CoMSIA) Building predictive models of biological activity.Identification of structural features crucial for activity.
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes.Dynamic view of the binding interactions over time.

Integration of Multi-omics Data in Advanced Research Studies

To gain a holistic understanding of the biological effects of Isoxazole, 5-heptadecyl-3-methyl-, it is essential to move beyond single-target investigations and embrace a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex cellular responses to this compound.

A multi-omics approach can provide a comprehensive picture of how Isoxazole, 5-heptadecyl-3-methyl- perturbs cellular networks. For instance, a transcriptomic analysis (e.g., RNA-sequencing) can reveal which genes are up- or downregulated upon treatment with the compound. This can provide clues about the signaling pathways that are affected. Proteomics can then be used to determine if these changes in gene expression translate to changes in protein levels. Metabolomics, the study of small molecule metabolites, can provide a functional readout of the cellular state, revealing alterations in metabolic pathways.

A prime example of the power of this approach is a study on a clickable fatty acid analogue, which combined proteomics, metabolomics, and lipidomics to investigate its mechanism of action against Mycobacterium smegmatis. nih.gov This integrated analysis revealed that the compound disrupts the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall, and also causes broader changes in bacterial metabolism. nih.gov A similar multi-omics strategy could be applied to study the effects of Isoxazole, 5-heptadecyl-3-methyl- in various biological contexts, such as in cancer cells or in models of metabolic disease.

The integration of these large datasets presents its own set of challenges, requiring sophisticated bioinformatics tools and statistical methods to identify meaningful patterns and generate testable hypotheses. Network-based analyses can be particularly useful for visualizing and interpreting the complex interplay between different molecular layers.

Future research in this area will undoubtedly benefit from the continued development of high-throughput omics technologies and advanced data integration platforms. shimadzu.co.kr This will enable a more complete and dynamic understanding of the biological role of Isoxazole, 5-heptadecyl-3-methyl- and pave the way for the discovery of novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-heptadecyl-3-methylisoxazole, and what methodological challenges arise during alkylation or functionalization?

  • Methodological Answer : Synthesis typically involves alkylation of the isoxazole core using heptadecyl halides, followed by purification via column chromatography. Challenges include regioselectivity control during alkylation and minimizing side reactions (e.g., ring-opening). Characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity . Safety protocols for handling alkylating agents, such as inert atmosphere use, are essential .

Q. How can researchers validate the structural integrity of 5-heptadecyl-3-methylisoxazole using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine 1H^1H-NMR to confirm substitution patterns (e.g., methyl and heptadecyl groups) and FT-IR to verify the isoxazole ring’s C=N and C-O bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, use reversed-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What theoretical frameworks guide the study of isoxazole derivatives’ reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites (e.g., electrophilic substitution at C5). Frontier Molecular Orbital (FMO) analysis explains regioselectivity in reactions. Link these computational models to experimental data (e.g., reaction yields, spectroscopic shifts) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 5-heptadecyl-3-methylisoxazole derivatives?

  • Methodological Answer : Employ a 2k2^k factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example, a 232^3 design (8 experiments) identifies interactions between variables. Use ANOVA to analyze yield data and determine statistically significant factors. This reduces trial-and-error approaches .

Q. How should researchers address contradictions in reported bioactivity data for isoxazole derivatives?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variables (e.g., assay protocols, solvent systems). Replicate experiments under standardized conditions (e.g., NIH/WHO guidelines) and validate using orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference with structural analogs to isolate structure-activity relationships .

Q. What advanced techniques assess the stability of 5-heptadecyl-3-methylisoxazole under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and humidity chambers. Monitor degradation via LC-MS and quantify impurities. For photostability, expose samples to UV-Vis light and track changes with spectrophotometry. Store at -20°C under nitrogen to prevent oxidation .

Q. How can environmental fate studies evaluate the degradation pathways of 5-heptadecyl-3-methylisoxazole in aquatic systems?

  • Methodological Answer : Use OECD 309 guidelines for water-sediment systems. Track degradation via LC-MS/MS and identify metabolites (e.g., hydroxylated or cleaved products). Combine with ecotoxicity assays (e.g., Daphnia magna) to assess ecological impact. Computational models (e.g., EPI Suite) predict biodegradability .

Q. What strategies enable the integration of 5-heptadecyl-3-methylisoxazole into pharmacological studies as a bioactive scaffold?

  • Methodological Answer : Functionalize the isoxazole core with pharmacophores (e.g., sulfonamides, heterocycles) via click chemistry. Screen derivatives against target enzymes (e.g., kinases) using SPR (surface plasmon resonance) or fluorescence polarization. Validate in vivo using rodent models for bioavailability and toxicity .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) and share raw spectral data in public repositories (e.g., Zenodo).
  • Interdisciplinary Collaboration : Partner with computational chemists for DFT modeling and environmental scientists for degradation studies .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.